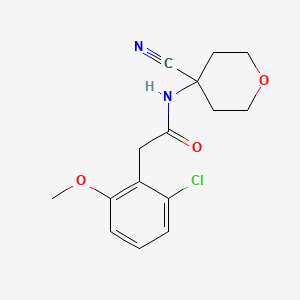
2-(2-Chloro-6-methoxyphenyl)-N-(4-cyanooxan-4-YL)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-6-methoxyphenyl)-N-(4-cyanooxan-4-YL)acetamide, also known as CMCA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. In
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-methoxyphenyl)-N-(4-cyanooxan-4-YL)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell proliferation and inflammation. 2-(2-Chloro-6-methoxyphenyl)-N-(4-cyanooxan-4-YL)acetamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which plays a key role in the production of inflammatory mediators such as prostaglandins. Additionally, 2-(2-Chloro-6-methoxyphenyl)-N-(4-cyanooxan-4-YL)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-Chloro-6-methoxyphenyl)-N-(4-cyanooxan-4-YL)acetamide have been studied extensively in vitro and in vivo. 2-(2-Chloro-6-methoxyphenyl)-N-(4-cyanooxan-4-YL)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the production of inflammatory mediators such as prostaglandins. Additionally, 2-(2-Chloro-6-methoxyphenyl)-N-(4-cyanooxan-4-YL)acetamide has been shown to possess antioxidant properties, which may help to protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(2-Chloro-6-methoxyphenyl)-N-(4-cyanooxan-4-YL)acetamide in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound for research purposes. Additionally, 2-(2-Chloro-6-methoxyphenyl)-N-(4-cyanooxan-4-YL)acetamide has been shown to exhibit potent anticancer and anti-inflammatory activity in vitro, making it a promising candidate for further study. However, one limitation of using 2-(2-Chloro-6-methoxyphenyl)-N-(4-cyanooxan-4-YL)acetamide in lab experiments is its relatively low solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research involving 2-(2-Chloro-6-methoxyphenyl)-N-(4-cyanooxan-4-YL)acetamide. One area of interest is the development of novel analogs of 2-(2-Chloro-6-methoxyphenyl)-N-(4-cyanooxan-4-YL)acetamide with improved solubility and potency. Additionally, further studies are needed to elucidate the mechanism of action of 2-(2-Chloro-6-methoxyphenyl)-N-(4-cyanooxan-4-YL)acetamide and to determine its potential applications in the treatment of various diseases. Finally, the development of targeted delivery systems for 2-(2-Chloro-6-methoxyphenyl)-N-(4-cyanooxan-4-YL)acetamide may help to improve its efficacy and reduce its toxicity in vivo.
Synthesis Methods
The synthesis of 2-(2-Chloro-6-methoxyphenyl)-N-(4-cyanooxan-4-YL)acetamide involves the reaction of 2-chloro-6-methoxyaniline with ethyl 4-cyanooxan-4-ylacetate in the presence of a base such as sodium hydride. The resulting intermediate is then treated with acetic anhydride to yield 2-(2-Chloro-6-methoxyphenyl)-N-(4-cyanooxan-4-YL)acetamide. This synthesis method has been well-established in literature and has been used in several studies to obtain 2-(2-Chloro-6-methoxyphenyl)-N-(4-cyanooxan-4-YL)acetamide for research purposes.
Scientific Research Applications
2-(2-Chloro-6-methoxyphenyl)-N-(4-cyanooxan-4-YL)acetamide has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity in vitro against several cancer cell lines, including breast, lung, and colon cancer. Additionally, 2-(2-Chloro-6-methoxyphenyl)-N-(4-cyanooxan-4-YL)acetamide has been shown to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and asthma.
properties
IUPAC Name |
2-(2-chloro-6-methoxyphenyl)-N-(4-cyanooxan-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3/c1-20-13-4-2-3-12(16)11(13)9-14(19)18-15(10-17)5-7-21-8-6-15/h2-4H,5-9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIITYRVDSYYPFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Cl)CC(=O)NC2(CCOCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-6-methoxyphenyl)-N-(4-cyanooxan-4-YL)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

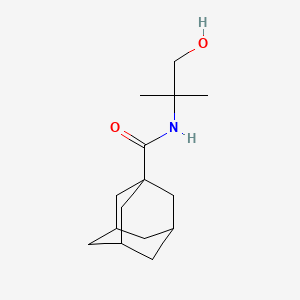
![N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2813013.png)
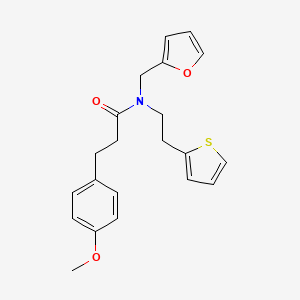
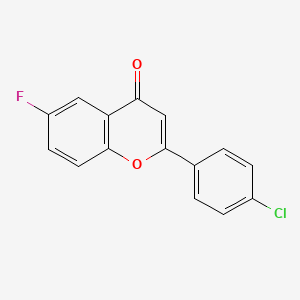
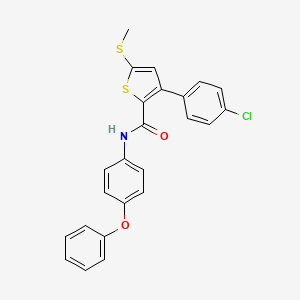
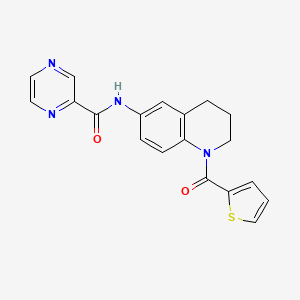
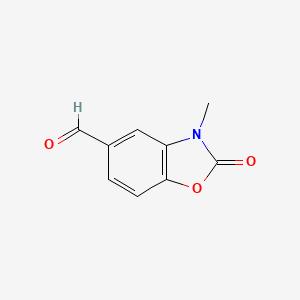
![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2813024.png)
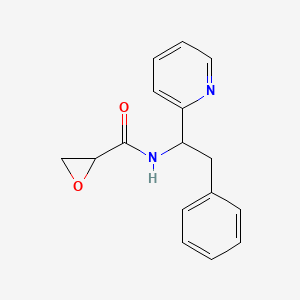


![8-((4-Fluoro-2-methylphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2813031.png)
![N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2813032.png)
![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethane-1-sulfonamido](/img/structure/B2813033.png)